REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Cl.Cl[CH2:13][CH2:14][N:15]([CH3:17])[CH3:16].C(=O)([O-])[O-].[K+].[K+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C.O>[Cl:1][C:2]1[CH:9]=[C:8]([O:10][CH2:13][CH2:14][N:15]([CH3:17])[CH3:16])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
234 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)O
|
Name
|
|
Quantity
|
536 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(C)C
|
Name
|
|
Quantity
|
514 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
55 mg
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 115° C. overnight in a sealed tube
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (chloroform/methanol=99/1 to 94/6)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)OCCN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |